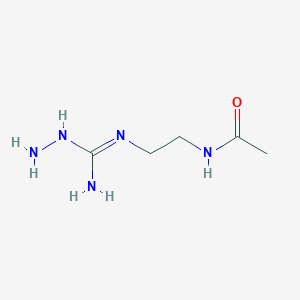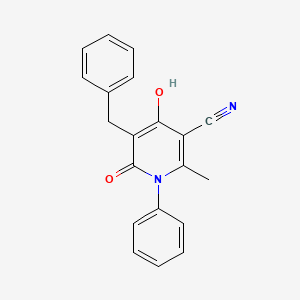
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, a methyl group, and a nitrile group attached to a pyridine ring. The presence of these functional groups makes this compound highly versatile and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in the large-scale production of this compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile: Lacks the benzyl group, which may affect its reactivity and biological activity.
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxamide: Contains a carboxamide group instead of a nitrile group, which can influence its chemical properties and applications.
Uniqueness
The presence of both the benzyl and nitrile groups in 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile makes it unique compared to similar compounds. These functional groups contribute to its versatility in chemical reactions and its potential biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H16N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
5-benzyl-4-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2/c1-14-18(13-21)19(23)17(12-15-8-4-2-5-9-15)20(24)22(14)16-10-6-3-7-11-16/h2-11,23H,12H2,1H3 |
Clé InChI |
OWDQJVKFDGEHCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)
![1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365410.png)
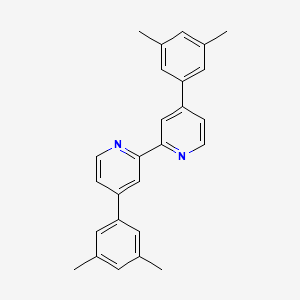
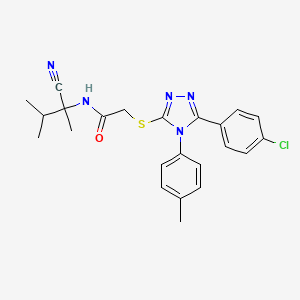
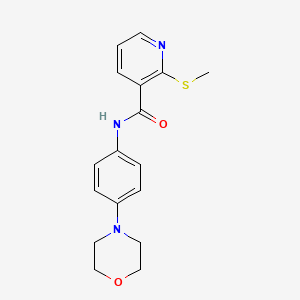
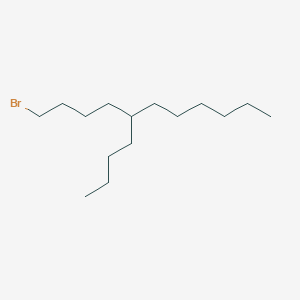
![(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13365424.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

